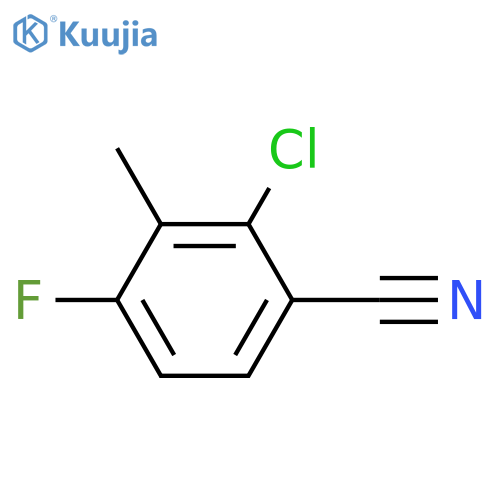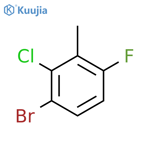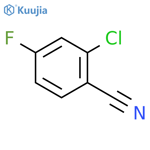Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators
,
Journal of Medicinal Chemistry,
2009,
52(22),
7186-7191




